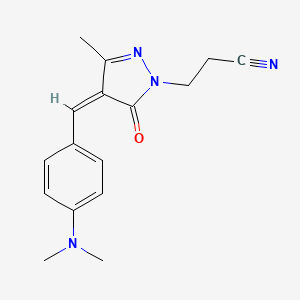
1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, the copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .作用機序
The mechanism of action of PTAC is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. PTAC has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
PTAC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PTAC can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. PTAC has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using PTAC in lab experiments is its potential as a building block for the synthesis of other compounds. PTAC is also relatively easy to synthesize, and it can be obtained in high yields. However, one limitation of using PTAC is its potential toxicity, which may limit its use in certain applications.
将来の方向性
Future research on PTAC could focus on its potential applications in the development of new anticancer agents. PTAC could also be studied for its potential applications in the treatment of inflammatory conditions and other diseases. Additionally, further research could be conducted to explore the mechanism of action of PTAC and its potential interactions with other compounds. Finally, PTAC could be studied for its potential applications in materials science, particularly in the development of new sensors and electronic devices.
合成法
The synthesis of PTAC involves the condensation of 1-(1-prop-2-enoylpiperidin-3-yl) hydrazine with ethyl acetoacetate in the presence of acetic acid. The reaction takes place at room temperature, and the final product is obtained after purification through recrystallization. Other methods of synthesis have been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.
科学的研究の応用
PTAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, PTAC has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, PTAC has been used as a building block for the synthesis of other compounds. In materials science, PTAC has been studied for its potential applications in the development of sensors and other electronic devices.
特性
IUPAC Name |
1-(1-prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-2-10(16)14-5-3-4-8(6-14)15-7-9(11(17)18)12-13-15/h2,7-8H,1,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKDUGXAIWRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

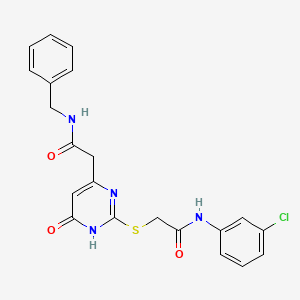


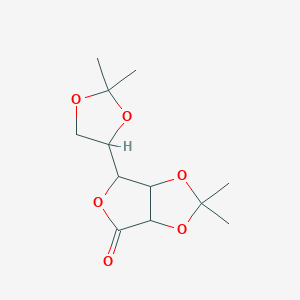
![2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2903424.png)

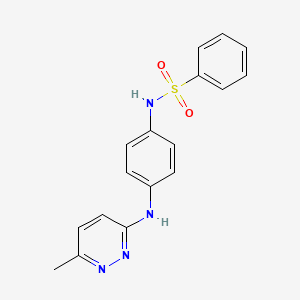
![Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2903433.png)
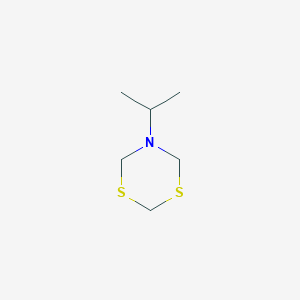


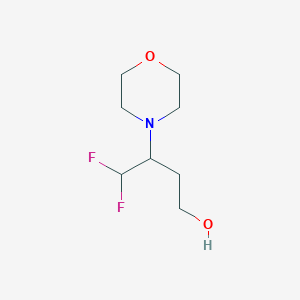
![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2903439.png)
